

# Dihydromyricetin: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

### Introduction

Dihydromyricetin (DHM), also known as ampelopsin, is a naturally occurring flavanonol, a type of flavonoid, recognized for its extensive range of biological activities.[1][2][3] Structurally, it is (2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one.[3] This compound has garnered significant attention within the scientific and pharmaceutical communities due to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6] It has been traditionally used for centuries in Chinese, Korean, and Japanese medicine to treat a variety of ailments, including fever, parasitic infections, liver diseases, and as a remedy for alcohol intoxication.[1][2][6][7] This guide provides a detailed exploration of the primary natural sources of dihydromyricetin, its biosynthesis pathways, and the experimental protocols employed for its study.

## **Natural Sources of Dihydromyricetin**

Dihydromyricetin is found in a variety of plant species. The most notable and commercially significant source is Ampelopsis grossedentata, commonly known as vine tea, which contains exceptionally high concentrations of DHM in its leaves and stems.[8][9][10] Other significant sources include the Japanese raisin tree (Hovenia dulcis), from which DHM is also extracted for use in traditional medicine and dietary supplements.[1][2][11][12]

Dihydromyricetin has also been identified in other plants, including:



- Ampelopsis japonica and Ampelopsis megalophylla[1][2]
- Cercidiphyllum japonicum (Katsura tree)[1][2][13]
- Rhododendron cinnabarinum[1][2]
- Certain species of Pinus (pine) and Cedrus (cedar)[1][2]
- Salix sachalinensis[1][2]

The concentration of dihydromyricetin can vary significantly depending on the plant species, the specific part of the plant, the growth stage, and the geographical origin.

## **Quantitative Data on Dihydromyricetin Content**

The following table summarizes the reported concentrations of dihydromyricetin in various natural sources, providing a comparative overview for researchers.

Plant Species	Plant Part	Dihydromyricetin Content	Reference
Ampelopsis grossedentata	Young Stems and Leaves	>35% (w/w) of dried weight	[8]
Ampelopsis grossedentata	Leaves (various stages)	92.67 - 236.64 mg/g DW	[9]
Ampelopsis grossedentata	Stems	104.41 mg/g DW	[9]
Ampelopsis grossedentata	Tendrils	224.25 mg/g DW	[9]
Ampelopsis grossedentata	Leaves	21.2 - 36.2 g/100g (21.2% - 36.2%)	[14]
Hovenia dulcis (Extract)	Fruit	299 mg/g in a hydroalcoholic extract	[15]
Xanthoceras sorbifolium	Wood	6.76 - 7.89 mg/g	[16]



## **Biosynthesis of Dihydromyricetin**

Dihydromyricetin is synthesized via the flavonoid branch of the phenylpropanoid pathway, a major route for the production of secondary metabolites in plants.[17][18] This pathway begins with the amino acid phenylalanine.

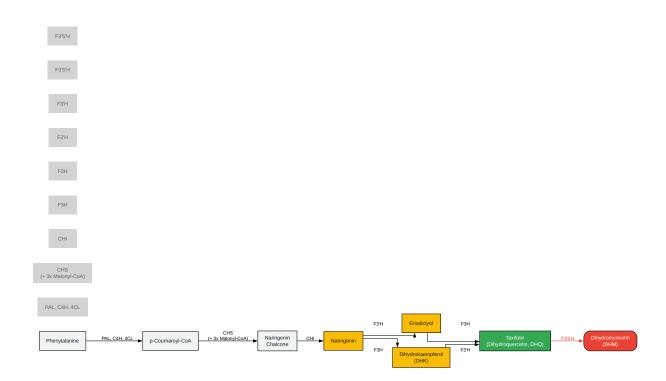
The biosynthesis proceeds through the following key stages:

- Core Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes: Phenylalanine Ammonia Lyase (PAL), Cinnamate 4hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[19]
- Chalcone Synthesis: Chalcone Synthase (CHS), a pivotal enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[20]
- Isomerization: Chalcone Isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to produce the flavanone naringenin.[9]
- Hydroxylation Steps to Dihydromyricetin: Naringenin serves as a crucial precursor and can be hydroxylated through a series of enzymatic reactions to yield dihydromyricetin. Two primary routes have been identified in Ampelopsis grossedentata. [9][21][22]
  - Route 1: Naringenin is first hydroxylated by Flavonoid 3'-hydroxylase (F3'H) to form eriodictyol. Eriodictyol is then converted to taxifolin (dihydroquercetin) by Flavanone 3hydroxylase (F3H). Finally, taxifolin is hydroxylated by Flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin.
  - Route 2: Alternatively, naringenin can be hydroxylated by F3H to produce dihydrokaempferol. Dihydrokaempferol is then acted upon by F3'H to yield taxifolin, which is subsequently converted to dihydromyricetin by F3'5'H.[9][21]

The enzyme Flavonoid 3',5'-hydroxylase (F3'5'H) is considered a critical rate-limiting enzyme in the synthesis of dihydromyricetin.[23][24] Both F3'H and F3'5'H are cytochrome P450 enzymes that require the presence of a cytochrome P450 reductase (CPR) to function.[22][24]

## Dihydromyricetin Biosynthesis Pathway Diagram





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Caption: The biosynthesis pathway of dihydromyricetin from phenylalanine.



# Experimental Protocols Extraction and Purification of Dihydromyricetin

A variety of methods have been developed for the extraction and purification of dihydromyricetin from plant materials, particularly from Ampelopsis grossedentata.

- 1. Solvent Extraction (Conventional Method)
- Principle: This method relies on the solubility of dihydromyricetin in organic solvents.
- · Protocol:
  - Preparation: Dried and powdered plant material (e.g., leaves of A. grossedentata) is used.
  - Extraction: The powder is refluxed with an aqueous ethanol solution (e.g., 60% ethanol) at an elevated temperature (e.g., 60°C) for a specified duration (e.g., 180 minutes).[8]
     Alternatively, hot water can be used.
  - Filtration: The mixture is filtered to separate the extract from the solid plant residue.
  - Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
  - Purification (Recrystallization): The crude extract is dissolved in hot water and allowed to cool slowly. Dihydromyricetin, being less soluble in cold water, crystallizes out. This process can be repeated multiple times to achieve high purity (>98%).[10][25]
- 2. Ultrasound-Assisted Extraction (UAE)
- Principle: Ultrasonic waves create cavitation bubbles in the solvent, which collapse near the cell walls, causing cell disruption and enhancing the release of intracellular compounds.
- Protocol:
  - Mixing: The powdered plant material is mixed with a solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10).



- Sonication: The mixture is subjected to ultrasonic treatment for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 65°C).[8]
- Processing: The subsequent filtration and concentration steps are similar to the conventional solvent extraction method.
- 3. Microwave-Assisted Extraction (MAE)
- Principle: Microwave energy directly heats the solvent and the moisture within the plant cells, causing a rapid temperature and pressure increase that ruptures the cell walls, leading to a more efficient extraction.

#### Protocol:

- Optimization: Response surface methodology is often used to optimize parameters such as temperature, time, solid-liquid ratio, and pH.
- Extraction: Under optimal conditions (e.g., 96.8°C for 8.8 minutes with a solid-liquid ratio of 1:26.4), the plant material is extracted.[8] This method can significantly improve yield and reduce extraction time.[8]

### 4. Chelating Extraction Method

• Principle: This novel method utilizes the polyhydroxy structure of dihydromyricetin to form complexes with metal ions, such as Zn<sup>2+</sup>. The DHM-metal complex precipitates and is then dissociated to release pure DHM.[8][10]

### Protocol:

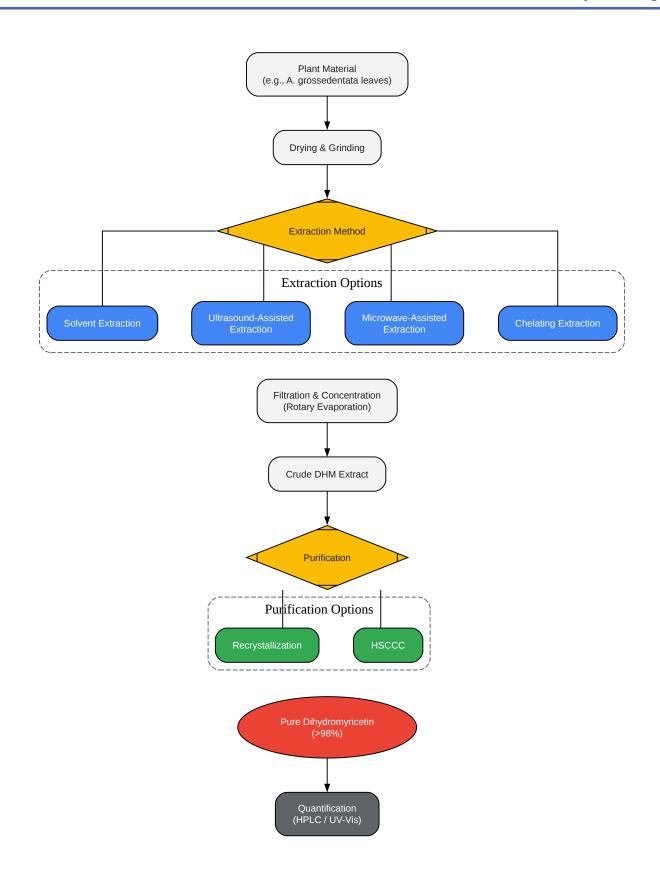
- Chelation & Precipitation: Zn<sup>2+</sup> is introduced during the extraction process, forming a complex with DHM, which then precipitates out of the solution.
- Release: A strong chelating agent like EDTA is added to coordinate with the Zn<sup>2+</sup>,
   releasing the dihydromyricetin.[8]
- Results: This method has been shown to achieve high yield (12.2%) and purity (94.3%)
   while effectively preventing the oxidation of DHM during the process.[10][25]



- 5. Purification by High-Speed Countercurrent Chromatography (HSCCC)
- Principle: HSCCC is an all-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases, eliminating the need for a solid support matrix.
- Protocol:
  - Solvent System: A suitable two-phase solvent system is selected (e.g., n-hexane-ethyl acetate-methanol-water).
  - Separation: The crude extract is introduced into the HSCCC system, and the separation is performed to yield highly pure fractions of dihydromyricetin (>99%).[16]

# Workflow for Dihydromyricetin Extraction and Quantification





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Caption: A generalized workflow for the extraction, purification, and quantification of DHM.



## **Quantification of Dihydromyricetin**

Accurate quantification of dihydromyricetin is crucial for quality control and research purposes.

- 1. High-Performance Liquid Chromatography (HPLC)
- Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.
- Protocol:
  - Sample Preparation: A precisely weighed amount of the extract or purified compound is dissolved in a suitable solvent (e.g., methanol).
  - Chromatographic Conditions: A C18 column is commonly used. The mobile phase typically
    consists of a gradient of two or more solvents, such as acetonitrile and water (often with a
    small amount of acid like formic acid to improve peak shape).
  - Detection: A UV detector is set to the maximum absorption wavelength of dihydromyricetin, which is approximately 290 nm.[16]
  - Quantification: The concentration of DHM in the sample is determined by comparing the peak area to a calibration curve generated from known concentrations of a pure DHM standard.[14]
- 2. UV-Visible Spectrophotometry
- Principle: This method measures the absorbance of light by the sample at a specific wavelength and relates it to the concentration of the analyte according to the Beer-Lambert law.
- Protocol:
  - Standard Curve: A series of standard solutions of pure dihydromyricetin are prepared, and their absorbance is measured at the wavelength of maximum absorption (~290 nm) to create a calibration curve.[26]



- Sample Analysis: The sample extract is appropriately diluted, and its absorbance is measured at the same wavelength.
- Calculation: The concentration of DHM in the sample is calculated using the regression equation from the standard curve.[26] This method is simpler and faster than HPLC but may be less specific if other compounds in the extract absorb at the same wavelength.

### **Elucidation of Biosynthesis Pathways**

The identification of genes and the characterization of enzymes involved in the dihydromyricetin biosynthesis pathway involve a combination of transcriptomics, molecular biology, and biochemistry.

- Principle: To identify the genes responsible for DHM synthesis and verify their function.
- Protocol:
  - Transcriptome Analysis (RNA-Seq): RNA is extracted from tissues with high DHM content (e.g., young leaves of A. grossedentata). High-throughput sequencing is performed to identify all expressed genes (the transcriptome). Genes homologous to known flavonoid biosynthesis enzymes (like F3H, F3'H, F3'5'H) are identified as candidates.[9][24][27]
  - Gene Cloning: The full-length coding sequences (CDS) of the candidate genes are amplified from a cDNA library of the plant using PCR.[9][21]
  - Heterologous Expression: The cloned genes are inserted into an expression vector and transformed into a host organism that does not naturally produce flavonoids, such as the yeast Saccharomyces cerevisiae or the bacterium E. coli.[9][21][28][29]
  - In Vivo Functional Verification: The engineered microorganisms are cultured and fed with specific precursors (e.g., naringenin, eriodictyol). The culture medium is then analyzed (e.g., by HPLC or LC-MS) to detect the expected product (e.g., taxifolin, dihydromyricetin), confirming the function of the expressed enzyme.[9][21]
  - In Vitro Enzyme Assays: The enzymes can also be purified from the host organism, and their activity can be tested in a test tube with specific substrates and cofactors to determine their substrate specificity and kinetic parameters.



### Conclusion

Dihydromyricetin stands out as a flavonoid with significant therapeutic potential, abundantly available from natural sources, most notably Ampelopsis grossedentata. The elucidation of its biosynthesis pathway has not only deepened our understanding of plant secondary metabolism but also opened avenues for metabolic engineering to enhance its production in both plants and microbial systems.[28][29] The development of efficient and green extraction and purification protocols is crucial for the sustainable production of high-purity dihydromyricetin for research, functional foods, and pharmaceutical applications. This guide provides a foundational technical overview to support ongoing and future research and development efforts centered on this promising natural compound.

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